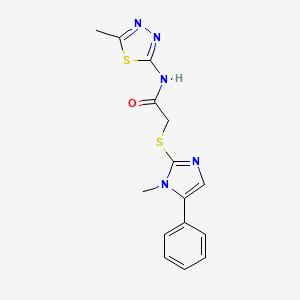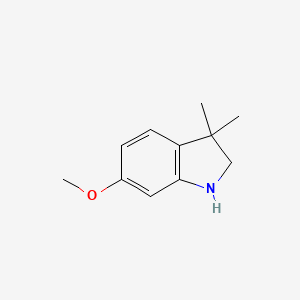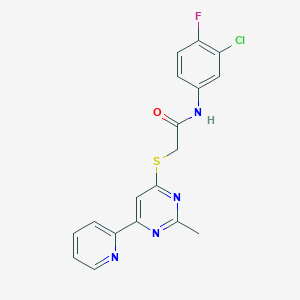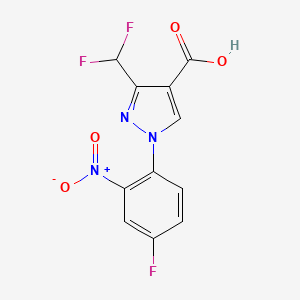
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide is a derivative of thiazole, which is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen. This particular compound is of interest due to its potential biological activities, which may include anticancer properties as suggested by related compounds in the same chemical family .
Synthesis Analysis
The synthesis of related thiazole derivatives typically involves the reaction of chloroacetamide precursors with mercapto derivatives. For instance, 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide can be reacted with various mercapto derivatives to yield a range of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides . Although the exact synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide is not detailed, it is likely to follow a similar pathway involving the formation of a thioether bond.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often elucidated using spectroscopic techniques such as FT-IR, UV-Vis, NMR, and sometimes X-ray diffraction. These methods provide information about the molecular geometry, electronic structure, and intermolecular interactions. For example, a related compound was found to crystallize in the monoclinic space group P21/c, with specific unit cell dimensions . The molecular structure is further analyzed using theoretical computations like density functional theory (DFT), which helps in understanding the electronic properties and reactivity of the molecule .
Chemical Reactions Analysis
Thiazole derivatives can participate in various chemical reactions, primarily due to their reactive sites, such as the thiazole ring and the thioether moiety. The reactivity can be assessed through global and local chemical activity descriptors, such as frontier molecular orbitals (FMOs), hardness, softness, and molecular electrostatic potential (MEP). These descriptors indicate whether the molecule is more electrophilic or nucleophilic in nature . Additionally, interactions with biological molecules, such as DNA bases, can be studied to understand the charge transfer processes, which are crucial for the biological activity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, including the compound of interest, can be determined through experimental and theoretical methods. The thermodynamic properties, such as stability and temperature relations, can be calculated and provide insight into the behavior of the compound under different conditions. The stability of the molecule can also be analyzed through hyperconjugative interactions and charge delocalization using natural bond orbital (NBO) analysis . These properties are essential for understanding the compound's suitability for pharmaceutical applications.
Applications De Recherche Scientifique
Anticancer Applications
A series of compounds, including analogs of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide, were synthesized and evaluated for their anticancer potential. These compounds demonstrated significant cytotoxic activities against various cancer cell lines. For instance, derivatives showed powerful cytotoxic results against breast cancer, highlighting their potential as anticancer agents. Such studies also incorporate molecular modeling and docking studies to evaluate the compound's interactions with cancer targets, providing insights into their mechanism of action and enhancing the design of more potent derivatives (Abu-Melha, 2021).
Antimicrobial and Antifungal Applications
Novel derivatives of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide have been investigated for their antimicrobial and antifungal efficacies. The structure-activity relationship (SAR) studies of these compounds provide essential insights into their potential as antimicrobial agents. These compounds exhibit significant activity against a variety of microbial and fungal strains, suggesting their utility in developing new antimicrobial therapies (Daraji et al., 2021).
Insecticidal Applications
Research into the insecticidal properties of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide derivatives revealed their efficacy against agricultural pests. One study synthesized various heterocycles incorporating the thiadiazole moiety and assessed their activity against the cotton leafworm, Spodoptera littoralis. These findings could contribute to the development of new insecticidal agents to protect crops from pests (Fadda et al., 2017).
Synthesis and Chemical Properties
Several studies have focused on the synthesis methodologies and chemical properties of compounds related to N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide. These include exploring cascade reactions for heterocyclic synthesis, determining acidity constants (pKa values), and investigating the compounds' structural aspects through crystallography. Such research provides valuable information for the synthesis of analogs with improved efficacy and reduced toxicity (Schmeyers & Kaupp, 2002).
Propriétés
IUPAC Name |
2-(1-methyl-5-phenylimidazol-2-yl)sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS2/c1-10-18-19-14(23-10)17-13(21)9-22-15-16-8-12(20(15)2)11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSDJYSCJPBKBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methoxybenzyl)-2-thioxo-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B3001058.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B3001060.png)
![5-[5-Bromopyrrolo[2,3-b]pyridin-3-yl]-N-(3-methoxybenzyl)-1,3,4-oxadiazol-2-amine](/img/structure/B3001061.png)

![6-Methyl-4-azaspiro[2.5]octane;hydrochloride](/img/structure/B3001065.png)


![2-(4-Cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B3001072.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B3001074.png)
![5-((4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)methyl)-3-methyl-1,2,4-oxadiazole](/img/structure/B3001077.png)


![N-(4-ethoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3001081.png)